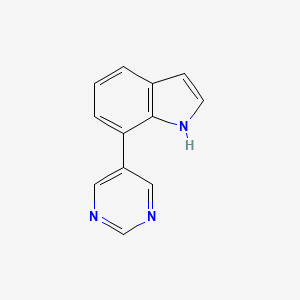
7-(Pyrimidin-5-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Pyrimidin-5-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrimidin-5-yl)-1H-indole typically involves the condensation of an indole derivative with a pyrimidine precursor. One common method includes the reaction of 5-bromoindole with a pyrimidine derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Pyrimidin-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted indole and pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
7-(Pyrimidin-5-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-(Pyrimidin-5-yl)-1H-indole depends on its specific biological target. For instance, in anticancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The compound can interact with molecular targets such as kinases or receptors, leading to the modulation of cellular processes like apoptosis or cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrimido[1,2-a]benzimidazole: Exhibits a wide range of biological activities, including antiviral and antimicrobial properties.
Pyrrolo[2,3-d]pyrimidine: Used in the development of anticancer agents and kinase inhibitors.
Uniqueness
7-(Pyrimidin-5-yl)-1H-indole is unique due to its dual-ring structure, which allows it to interact with multiple biological targets. This structural feature enhances its potential as a versatile scaffold in drug discovery and development.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
7-pyrimidin-5-yl-1H-indole |
InChI |
InChI=1S/C12H9N3/c1-2-9-4-5-15-12(9)11(3-1)10-6-13-8-14-7-10/h1-8,15H |
InChI Key |
KNUUREUAYBAWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CN=CN=C3)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















